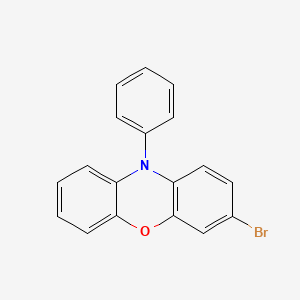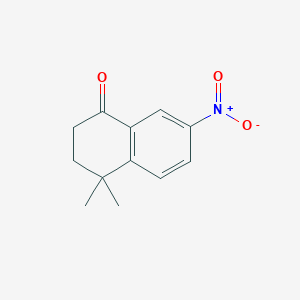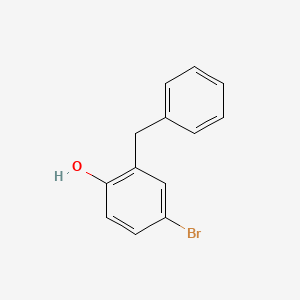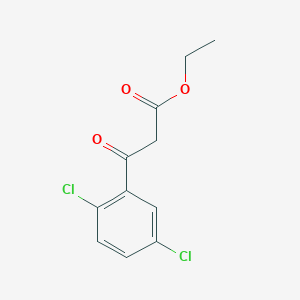
1,2,4,5-四乙炔基苯
描述
1,2,4,5-Tetraethynylbenzene (TEB) is a small organic molecule that is part of a larger class of molecules known as polycyclic aromatic hydrocarbons (PAHs). TEB is a planar molecule with a structure consisting of four ethynyl groups attached to a benzene ring. TEB has been used in a variety of scientific research applications due to its unique properties and its ability to form covalent bonds with other molecules. TEB has been studied for its potential use in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye.
科学研究应用
Electron-Deficient Building Blocks
TEB’s electron-deficient nature makes it an excellent choice for designing materials with specific electronic properties. Researchers incorporate TEB derivatives into organic semiconductors, conducting polymers, and optoelectronic devices.
For more information, you can refer to the following sources:
作用机制
Mode of Action
It’s known that the compound can participate in various chemical reactions, including substitution, abstraction, and addition reactions .
Biochemical Pathways
It’s known that the compound can be used as a monomer to synthesize covalent organic framework (cofs) materials . COFs are a class of porous polymers with potential applications in gas storage, catalysis, and sensing .
Result of Action
It’s known that the compound can be used to synthesize cofs, which have potential applications in various fields .
Action Environment
It’s known that the compound can react with oh radicals in the atmosphere and wastewater .
属性
IUPAC Name |
1,2,4,5-tetraethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGZOWMDALLUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1C#C)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500120 | |
| Record name | 1,2,4,5-Tetraethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetraethynylbenzene | |
CAS RN |
70603-31-5 | |
| Record name | 1,2,4,5-Tetraethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2,4,5-tetraethynylbenzene function as a building block in organometallic chemistry?
A: 1,2,4,5-Tetraethynylbenzene serves as a versatile precursor for synthesizing organometallic complexes. Its four symmetrical ethynyl groups allow for the coordination of metal centers, leading to diverse molecular architectures. For example, reacting 1,2,4,5-tetraethynylbenzene with Cp*(dppe)FeCl yields a tetrairon dication complex, 2, where the benzene ring acts as a bridging ligand between four iron centers. [] This complex demonstrates potential as a molecular prototype for quantum-dot cellular automata. []
Q2: What is the influence of the terminal ethynyl groups in 1,2,4,5-tetraethynylbenzene on the electronic properties of organometallic complexes?
A: Research indicates that the terminal ethynyl groups significantly impact the electronic properties of organometallic complexes incorporating 1,2,4,5-tetraethynylbenzene as a bridging ligand. For instance, in a bis(ironvinylidene) complex, the presence of these groups modifies the electronic communication and magnetic coupling interactions compared to complexes with unsubstituted bridging ligands. [] Specifically, the terminal ethynyl groups weaken the electronic communication and strengthen magnetic coupling interactions. []
Q3: How is 1,2,4,5-tetraethynylbenzene utilized in polymer chemistry?
A: 1,2,4,5-Tetraethynylbenzene acts as a key monomer in synthesizing poly(aryleneethynylene) type polymers. It can react with other monomers, like 2,5-diiodo-3-hexylthiophene, through palladium-catalyzed polycondensation reactions. [] The resulting polymers exhibit interesting optical properties, including photoluminescence, making them potentially valuable in materials science applications. [] Furthermore, 1,2,4,5-tetraethynylbenzene enables the creation of star-type polymers when reacted with oligomeric poly(aryleneethynylene)s. []
Q4: What role does 1,2,4,5-tetraethynylbenzene play in supramolecular chemistry?
A: 1,2,4,5-Tetraethynylbenzene serves as a central core for constructing supramolecular assemblies. By attaching functional groups to its ethynyl units, researchers can control the self-assembly process. For example, attaching radially π-extended tetrathiafulvalene (TTF) tetramers to 1,2,4,5-tetraethynylbenzene leads to the formation of electrochromic nanofibers. [] These nanofibers exhibit potential applications in materials science due to their unique electronic and optical properties. []
Q5: Can 1,2,4,5-tetraethynylbenzene be used in the synthesis of complex polycyclic aromatic hydrocarbons?
A: Yes, 1,2,4,5-tetraethynylbenzene acts as a valuable starting material for synthesizing complex polycyclic aromatic hydrocarbons, specifically bispentalenes. [] Gold-catalyzed annulation reactions of unsymmetrically substituted 1,2-di(arylethynyl)benzene derivatives, derived from 1,2,4,5-tetraethynylbenzene, enable precise control over the regioselectivity of the reaction. [] This control is crucial for accessing specific bispentalene isomers, which are promising structures for various material science applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)
acetic acid](/img/structure/B1601521.png)

